4-Oxo-undecanoyl Chloride

Description

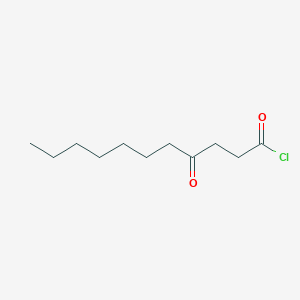

4-Oxo-undecanoyl chloride (C₁₁H₁₇ClO₂) is a reactive acyl chloride derivative characterized by an 11-carbon aliphatic chain with a ketone group at the fourth position and a terminal chloride group. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 4-oxo-undecanoyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl carbon, which facilitates nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Properties

Molecular Formula |

C11H19ClO2 |

|---|---|

Molecular Weight |

218.72 g/mol |

IUPAC Name |

4-oxoundecanoyl chloride |

InChI |

InChI=1S/C11H19ClO2/c1-2-3-4-5-6-7-10(13)8-9-11(12)14/h2-9H2,1H3 |

InChI Key |

KRGVTRNRRGDYON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CCC(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

4-Oxo-undecanoyl chloride undergoes rapid hydrolysis in aqueous conditions to yield 4-oxo-undecanoic acid. This reaction is catalyzed by both acidic and basic media:

Conditions

| Medium | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic (HCl) | H₂O/MeOH (1:1) | 25 | 2–4 h | 92–95 | |

| Basic (NaOH) | H₂O/THF | 0–10 | 30 min | 85–90 |

In acidic conditions, the reaction proceeds via nucleophilic attack by water, while base-mediated hydrolysis involves deprotonation to accelerate the process .

Aminolysis for Amide Formation

Reaction with primary or secondary amines produces substituted amides. For example, with pyridine as a base:

General Reaction

Optimized Conditions

-

Solvent: Dichloromethane (DCM) or THF

-

Base: Triethylamine or pyridine

-

Temperature: 0–25°C

-

Time: 1–5 h

Alcoholysis to Esters

This compound reacts with alcohols to form esters, a reaction accelerated by steric hindrance reduction:

Example

Key Data

| Alcohol | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Methanol | DCM | Pyridine | 88 |

| Benzyl alcohol | Toluene | DMAP | 92 |

Esterification is typically complete within 2–4 hours at room temperature .

Reduction of the Ketone Group

The 4-oxo group can be selectively reduced using hydride reagents, preserving the acyl chloride functionality:

DIBAL-H Reduction

\text{C}_{11}\text{H}_{17}\text{ClO}_2\xrightarrow{\text{DIBAL H 78 C}}\text{C}_{11}\text{H}_{17}\text{ClO}\(\text{secondary alcohol})

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms γ-lactones or fused heterocycles:

Example Pathway

-

Deprotonation: Base abstracts α-H to the ketone.

-

Nucleophilic Attack: Enolate attacks the acyl chloride.

-

Lactone Formation: Six-membered ring closure.

Conditions

Reactivity with Organometallics

Grignard reagents (e.g., RMgX) add to the ketone, forming tertiary alcohols:

Challenges:

Oxidation and Functionalization

The 4-oxo group can be further oxidized or functionalized:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-oxo-undecanoyl chloride, allowing for comparative analysis of reactivity, stability, and applications.

Butanoyl Chloride, 4-Chloro-3-oxo (CAS: 41295-64-1)

- Molecular Formula : C₄H₄Cl₂O₂

- Molar Mass : 154.98 g/mol

- Key Properties :

Comparison :

- Structural Differences : Shorter carbon chain (4 vs. 11 carbons) and an additional chlorine atom at the 3-oxo position.

- Reactivity: The presence of dual chlorine atoms increases electrophilicity, making it more reactive than this compound in nucleophilic acyl substitutions.

- Applications: Used in synthesizing agrochemicals and pharmaceuticals, whereas this compound’s longer chain may favor lipidic or surfactant applications.

Ethyl 4-Oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate Hydrochloride (CAS: 2241139-47-7)

Comparison :

- Structural Differences: Incorporates a spirocyclic amine and ester group, contrasting with the linear aliphatic chain of this compound.

- Reactivity : The ester group reduces electrophilicity compared to acyl chlorides, limiting its use in direct acylation reactions.

- Applications: Primarily a pharmaceutical intermediate, unlike this compound’s broader synthetic utility.

4-Chloro-2-oxo-2H-chromene-3-sulfonyl Chloride (CAS: 18633-79-9)

Comparison :

- Structural Differences: Aromatic chromene backbone with sulfonyl chloride, diverging from this compound’s aliphatic structure.

- Reactivity : Sulfonyl chlorides are less reactive than acyl chlorides in acylation but excel in sulfonamide formation.

- Applications: Specialized in synthesizing sulfonamide drugs or dyes, contrasting with the lipid-oriented applications of this compound.

Comparative Data Table

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₇ClO₂ | ~216.70 (calc.) | Acyl chloride, ketone | N/A | Surfactants, lipid synthesis |

| Butanoyl Chloride, 4-Chloro-3-oxo | C₄H₄Cl₂O₂ | 154.98 | Acyl chloride, ketone, Cl | 214.91 | Agrochemicals, pharmaceuticals |

| Ethyl 4-Oxo-spiro Compound | C₁₃H₂₂ClN₂O₃ | 301.78 | Ester, spirocyclic amine | N/A | Pharmaceutical intermediates |

| 4-Chloro-2-oxo-chromene Sulfonyl | C₉H₄Cl₂O₄S | 279.09 | Sulfonyl chloride, chromene | N/A | Sulfonamide drugs, dyes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.